molecular formula C9H4F3NO B2846091 4-Formyl-2-(trifluoromethyl)benzonitrile CAS No. 101066-58-4

4-Formyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B2846091
CAS No.: 101066-58-4
M. Wt: 199.132
InChI Key: DNBOMVSHDQDYJG-UHFFFAOYSA-N
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Description

4-Formyl-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound featuring a trifluoromethyl (-CF₃) group, a cyano (-CN) group, and a formyl (-CHO) substituent on a benzene ring. Its molecular formula is C₉H₄F₃NO, with a molecular weight of 211.13 g/mol.

Properties

IUPAC Name

4-formyl-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)8-3-6(5-14)1-2-7(8)4-13/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBOMVSHDQDYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Formyl-2-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-fluorobenzotrifluoride with carbon dioxide, followed by hydrolysis to obtain 4-fluoro-2-trifluoromethylbenzoic acid. This intermediate is then reacted with liquid ammonia under catalytic conditions to produce 4-amino-2-trifluoromethylbenzamide, which is subsequently dehydrated to form 4-amino-2-trifluoromethyl benzonitrile . Another method involves the use of m-trifluoromethyl fluorobenzene as a starting material, which undergoes bromination, cyano group replacement, and aminolysis substitution to yield the desired product .

Chemical Reactions Analysis

4-Formyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, tert-butyl acetate, and nickel catalysts . For example, it can participate in nickel-catalyzed arylcyanation reactions to form fluvoxamine intermediates . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Key Characteristics:

  • Electronic Effects: The electron-withdrawing trifluoromethyl and cyano groups deactivate the aromatic ring, directing electrophilic substitutions to specific positions. The formyl group further enhances electrophilicity.
  • Synthetic Utility : It serves as a critical intermediate in agrochemical and pharmaceutical synthesis. For example, it is used to construct triazole-containing fungicides via nucleophilic aromatic substitution (SNAr) reactions .
  • Synthetic Challenges : The unprotected aldehyde group in the meta position relative to the fluorine atom can lead to side reactions during SNAr, necessitating protection/deprotection strategies (e.g., dioxolane formation) to stabilize intermediates .

Comparison with Structurally Similar Compounds

The following table compares 4-Formyl-2-(trifluoromethyl)benzonitrile with analogous benzonitrile derivatives, highlighting substituent effects, reactivity, and applications:

Compound Name Substituents Key Properties Applications/Reactivity Reference
This compound -CHO (C4), -CF₃ (C2), -CN (C1) High electrophilicity; requires protection of aldehyde during synthesis. Agrochemical intermediates (e.g., triazole fungicides) .
4-Nitro-2-(trifluoromethyl)benzonitrile -NO₂ (C4), -CF₃ (C2), -CN (C1) Stronger electron-withdrawing nitro group enhances SNAr reactivity. Precursor for pharmaceuticals and dyes .
4-Methoxy-2-(trifluoromethyl)benzonitrile -OCH₃ (C4), -CF₃ (C2), -CN (C1) Methoxy group donates electrons, reducing ring deactivation. Less reactive in SNAr; used in materials science .
4-Iodo-2-(trifluoromethyl)benzonitrile -I (C4), -CF₃ (C2), -CN (C1) Iodine acts as a leaving group, enabling cross-coupling reactions. Intermediate in Suzuki-Miyaura couplings for drug discovery .
4-Amino-2-(trifluoromethyl)benzonitrile -NH₂ (C4), -CF₃ (C2), -CN (C1) Amino group introduces nucleophilicity; potential impurity in pharmaceuticals Pharmaceutical synthesis (e.g., bicalutamide impurity control) .
2-Fluoro-4-(trifluoromethyl)benzonitrile -F (C2), -CF₃ (C4), -CN (C1) Fluorine in ortho position stabilizes intermediates during SNAr. Agrochemicals and liquid crystals .

Key Research Findings

Reactivity in SNAr Reactions: The formyl group in this compound provides less stabilization to Meisenheimer intermediates compared to nitro or cyano groups, leading to lower reaction efficiency. Protection as a dioxolane (e.g., II.9) improves yields . In contrast, 4-Nitro-2-(trifluoromethyl)benzonitrile undergoes SNAr more readily due to the nitro group’s superior stabilization of negative charge .

Steric and Electronic Effects :

  • 4-Iodo-2-(trifluoromethyl)benzonitrile leverages iodine’s large atomic radius for cross-coupling reactions, whereas the smaller fluorine atom in 2-Fluoro-4-(trifluoromethyl)benzonitrile optimizes electronic effects without steric hindrance .

Biological Activity

4-Formyl-2-(trifluoromethyl)benzonitrile is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a formyl group (-CHO) and a trifluoromethyl group (-CF₃) attached to a benzonitrile framework. These functional groups are known to enhance the compound's reactivity and stability, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The trifluoromethyl group enhances binding affinity and specificity, potentially leading to therapeutic effects in various biological pathways.

1. Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of CYP1A2 has been noted, suggesting potential implications for drug-drug interactions.

2. Antimicrobial Activity

Studies have shown that related compounds exhibit moderate antibacterial and antifungal activities. For instance, derivatives of similar structures have been tested against pathogens like Escherichia coli and Candida albicans, revealing promising results . While specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential for similar activity.

Comparative Analysis with Similar Compounds

Compound NameFormulaUnique Features
This compoundC₉H₆F₃NContains both formyl and trifluoromethyl groups
4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrileC₉H₆F₄NLacks the nitrile group; altered reactivity profile
3-Formyl-5-(trifluoromethyl)benzonitrileC₉H₆F₃NDifferent position of formyl group; potential for unique interactions

The presence of the formyl group allows for further chemical modifications, while the trifluoromethyl group enhances stability and bioactivity.

Study on CFTR Modulators

In a study focused on cystic fibrosis transmembrane conductance regulator (CFTR) modulators, compounds structurally related to this compound were evaluated for their ability to enhance CFTR function. This highlights the potential therapeutic applications of such compounds in treating diseases linked to CFTR dysfunction .

Interaction Studies

Interaction studies have revealed that structurally similar compounds can inhibit specific enzymes involved in metabolic pathways. For instance, the interaction with CYP1A2 suggests that this compound could influence the metabolism of other drugs, necessitating further pharmacokinetic studies to evaluate its implications in clinical settings.

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